N-(2-bromophenyl)-3-phenylbutanamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMBPPVUIIJLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3-phenylbutanamide typically involves the reaction of 2-bromoaniline with 3-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-3-phenylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylbutanamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
N-(2-bromophenyl)-3-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their function and subsequent biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Backbone and Substituent Effects
- Butanamide vs. Acrylamide : The butanamide backbone in the target compound lacks the α,β-unsaturated carbonyl system of acrylamide derivatives (e.g., ), which is critical for Michael addition or conjugation-dependent bioactivity. This structural difference may reduce electrophilic reactivity but enhance metabolic stability.
- Halogen Effects : The 2-bromophenyl group in the target compound differs from the 3-chlorophenyl group in 3-chloro-N-phenyl-phthalimide . Bromine’s larger atomic radius and higher lipophilicity could improve membrane permeability compared to chlorine, though it may also increase steric hindrance in binding interactions.
- Aromatic Substitutents : Unlike the pyrimidine and pyridinyl moieties in compound 12d , the target lacks heteroaromatic groups, which are often critical for kinase inhibition. This suggests that the target may require structural optimization for similar antiproliferative effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-bromophenyl)-3-phenylbutanamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with brominated aromatic precursors (e.g., 2-bromoaniline) coupled with phenylbutanamide intermediates. Key steps include nucleophilic substitution or amidation under anhydrous conditions. Reaction parameters such as temperature (e.g., 60–80°C for amide bond formation), solvent choice (e.g., DMF or THF for solubility), and catalysts (e.g., EDCI/HOBt for coupling) significantly impact yield . Purification via column chromatography or recrystallization is often required to isolate the product.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the aromatic substitution pattern and amide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can corroborate functional groups like the amide C=O stretch (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from regioisomeric byproducts or residual solvents. To address this:
- Perform 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations.
- Use X-ray crystallography for definitive structural confirmation if crystals are obtainable .
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the bromophenyl or phenylbutanamide moieties (e.g., electron-withdrawing groups or halogens) to assess effects on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., cytotoxicity in cancer lines) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors, guiding rational design .
Q. How do solvent polarity and reaction pH influence the stability of this compound during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may promote hydrolysis under acidic/basic conditions. Non-polar solvents (e.g., toluene) minimize side reactions during reflux .
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent dehalogenation of the bromophenyl group. Buffered systems (e.g., phosphate buffer) are used in aqueous-phase reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
